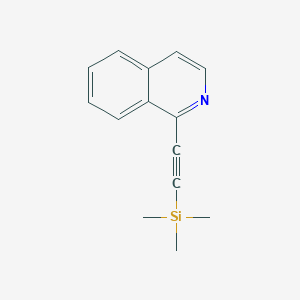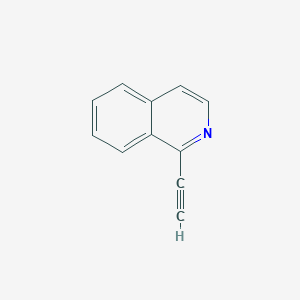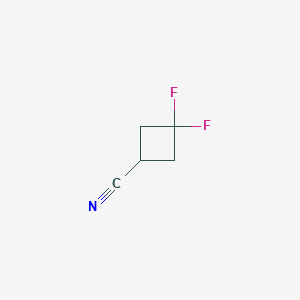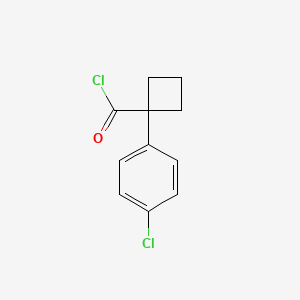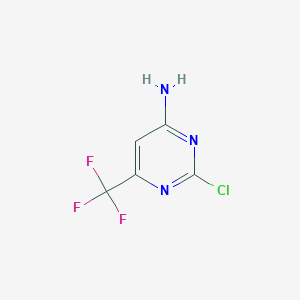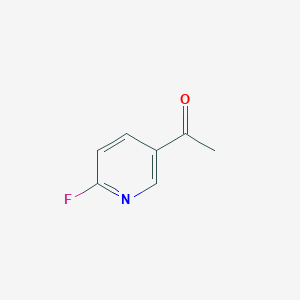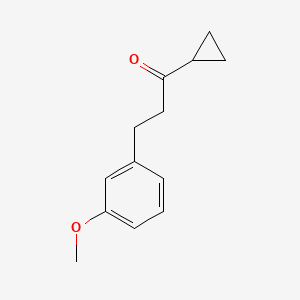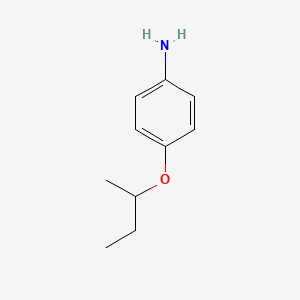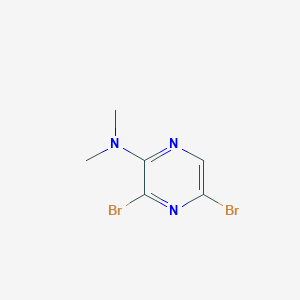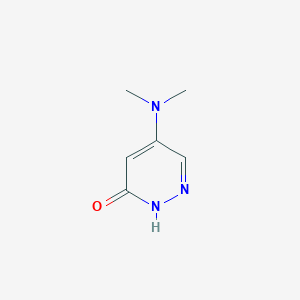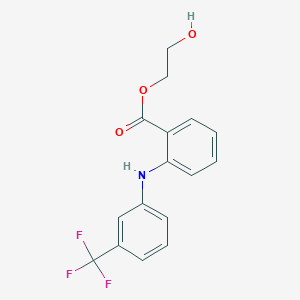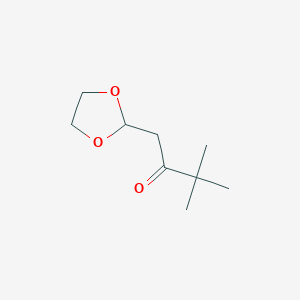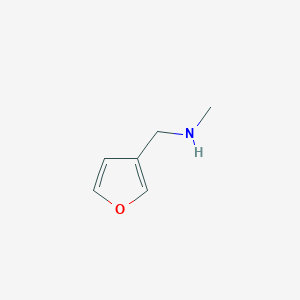![molecular formula C16H18N2O4 B1315578 6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid CAS No. 107474-67-9](/img/structure/B1315578.png)
6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
- On-Water Reaction : Rapid stirring of the amine with di-tert-butyl dicarbonate (Boc₂O) suspended in water at ambient temperature .
- THF Solution : Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Base-Catalyzed Protection : Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, followed by warming to ambient temperature .
- Biphasic Chloroform Reaction : Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .
Chemical Reactions Analysis
Boc-THPI can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in appropriate solvents . The compound’s reactivity depends on the specific functional groups present.
Wissenschaftliche Forschungsanwendungen
Condensation Reactions and Functional Group Compatibility A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, including indoles and pyrroles, has been developed. This process, utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) and 2,6-lutidine, showcases high functional group compatibility. It demonstrates the applicability of the acylation process across a wide range of nitrogen compounds, highlighting the significance of tert-butoxycarbonyl derivatives in facilitating these reactions (Umehara, Ueda, & Tokuyama, 2016).
Impact on NMDA-Glycine Site Affinity Research into the variations of acidic functions at position 2 and substituents at positions 4, 5, and 6 of the indole moiety shows the effects on NMDA-glycine site affinity. Specifically, the study of indole derivatives with different acidic functions at position 2 reveals that compounds with acidic functions divergent from a carboxylic acid moiety tend to be less potent than those with indole-2-carboxylic acid derivatives. The research further compares the affinity of 4,6-dichloro substitution patterns to 5-tert-butyl derivatives, indicating the nuanced role of structural modifications in modulating biological activity (Jansen & Dannhardt, 2003).
Regioselective Lithiation Enhancements A study on 5-(tert-Butoxycarbonyl)-7-methoxy-1-methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline showcases the remarkable effect of water in achieving regioselective lithiation at C-6, using sec-BuLi in ether at −78°C. This advancement underscores the role of subtle reaction condition adjustments in directing lithiation regioselectivity, presenting a significant stride in the synthesis of complex heterocyclic compounds (Moro-oka, Iwakiri, Fukuda, & Iwao, 2000).
Cyclopropanation and Synthesis Efficiency Explorations into cyclopropanation reveal the synthesis of tri- and tetracyclic N,N-dibenzylcyclopropylamines starting from pyrrole- and indole-2-carboxylic acids. This includes the efficient synthesis of enantiopure tetracyclic diamine from N-tert-butoxycarbonylindoline-2-carboxylic acid, demonstrating the versatility and efficiency of N-tert-butoxycarbonyl compounds in complex molecule construction (Gensini & de Meijere, 2004).
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGXQLRFJTBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



